molecular formula C6H6BrN3O B1393812 3-Bromo-2-pyridinecarbohydrazide CAS No. 1242267-92-0

3-Bromo-2-pyridinecarbohydrazide

Cat. No.: B1393812
CAS No.: 1242267-92-0
M. Wt: 216.04 g/mol
InChI Key: BXMRJTCWLHJABX-UHFFFAOYSA-N
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Description

3-Bromo-2-pyridinecarbohydrazide (CAS 1242267-92-0) is a brominated heterocyclic compound with the molecular formula C6H6BrN3O and a molecular weight of 216.04 g/mol . It serves as a versatile chemical building block and synthetic intermediate, extensively used in medicinal chemistry and drug discovery for the construction of more complex molecular architectures. The presence of both a bromine atom and a reactive hydrazide group on the pyridine ring makes this compound a valuable precursor for designing novel bioactive molecules, particularly in the synthesis of hydrazone and triazole derivatives. Recent scientific investigations highlight the significant research value of such brominated carbohydrazide scaffolds in anticancer agent development. For instance, a 2024 study designed and synthesized a series of novel imidazo[1,2-a]pyridine-2-carbohydrazide derivatives and identified a compound featuring a 4-bromophenyl group that exhibited potent cytotoxic activity against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, while showing no toxicity to non-cancerous cells at tested concentrations . The study suggested that the bromo-substituted derivative could induce apoptosis and cell cycle arrest, with in silico models pointing to the PDGFRA kinase as a potential molecular target . This underscores the potential of this compound as a key starting material in the search for new oncotherapeutic candidates. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-4-2-1-3-9-5(4)6(11)10-8/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMRJTCWLHJABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Strategic Approaches to the Synthesis of 3-Bromo-2-pyridinecarbohydrazide

The creation of this compound relies on established and evolving principles of organic synthesis. The approaches range from traditional methods for forming the hydrazide group to advanced techniques for the specific halogenation of the pyridine (B92270) ring.

The synthesis of pyridinecarbohydrazides, including the bromo-substituted target compound, has historically emerged from the fundamental reactions of carboxylic acid derivatives. A primary and enduring method involves the reaction of a pyridinecarboxylic acid derivative, such as an ester, with hydrazine (B178648) hydrate (B1144303). This nucleophilic acyl substitution reaction is a cornerstone of hydrazide synthesis. The general pathway often begins with a pyridinecarboxylic acid, which is first converted to a more reactive species like an ester to facilitate the reaction with hydrazine.

Another classical approach that can be adapted for this class of compounds is the reaction of α-bromoarylacetohydrazides with pyridine to form corresponding arylacetylhydrazinopyridinium salts. rsc.org While this specific example leads to a different final product, the underlying principles of utilizing hydrazide precursors and pyridine derivatives are central to classical synthetic strategies in this chemical space.

The regioselective introduction of a halogen atom onto a pyridine ring is a significant challenge due to the ring's electron-deficient nature, which deactivates it towards typical electrophilic aromatic substitution. nih.gov Traditional halogenation methods often demand harsh conditions and can result in a mixture of products. youtube.com

Modern synthetic chemistry has introduced more refined strategies. One advanced approach involves the use of specially designed phosphine (B1218219) reagents to achieve selective halogenation at the 4-position of pyridines through the formation of phosphonium (B103445) salts, which are then displaced by a halide. nih.govacs.org While this particular method targets the 4-position, it exemplifies the modern trend of developing highly selective, reagent-based solutions for pyridine functionalization.

For chlorination, radical reactions at high temperatures represent a viable industrial strategy to overcome the low reactivity of the pyridine ring. youtube.com Other innovative methods include the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins to construct the halogenated pyridine skeleton. acs.org These modern techniques offer greater control and efficiency compared to older, less selective methods.

A direct and widely utilized route to this compound involves the elaboration of a pre-functionalized pyridine ring, specifically starting from a pyridinecarboxylate. The most common precursor is 3-bromo-2-pyridinecarboxylic acid. The synthesis unfolds in a two-step sequence:

Esterification: The 3-bromo-2-pyridinecarboxylic acid is first converted into its corresponding ester, for example, a methyl or ethyl ester. This step activates the carboxyl group for the subsequent reaction.

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate. The hydrazine acts as a nucleophile, attacking the ester's carbonyl carbon and displacing the alkoxy group to form the stable this compound.

This synthetic pathway is efficient because it builds the desired functionality onto a commercially available or readily synthesized halogenated pyridine core, ensuring the correct placement of both the bromine atom and the carbohydrazide (B1668358) group.

PrecursorReagent(s)ProductReaction Type
3-Bromo-2-pyridinecarboxylic acid1. Alcohol, Acid catalyst 2. Hydrazine hydrateThis compoundEsterification followed by Hydrazinolysis
2-PyridinecarbohydrazideN-bromosuccinimide (NBS) or BromineThis compoundElectrophilic Bromination

This table provides an interactive overview of synthetic routes.

Utilization of this compound as a Chemical Building Block

The strategic placement of the bromine atom and the carbohydrazide group makes this compound a versatile and valuable building block in organic synthesis, particularly for creating molecules with potential pharmaceutical applications.

As an intermediate, this compound serves as a scaffold for constructing more elaborate heterocyclic systems. The hydrazide functional group is a key reactive site. For instance, it can readily condense with aldehydes and ketones to form hydrazones. A new hydrazone compound, 3-bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone, was synthesized from 2-pyridinecarboxylic acid hydrazide and 3-bromo-2-hydroxybenzaldehyde, illustrating the reactive nature of the hydrazide moiety for creating larger, conjugated systems. researchgate.net

Furthermore, the bromine atom at the 3-position is particularly significant for its participation in modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, allow for the introduction of a wide variety of aryl or alkyl groups at this position, enabling the synthesis of a diverse library of substituted pyridine derivatives. This dual functionality makes it a powerful tool for generating complex molecular diversity from a single, well-defined starting material.

Pyridine-containing molecules are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in the structures of known drugs and biologically active compounds. frontiersin.org The pyridine ring can act as a hydrogen bond acceptor and participate in various interactions with biological targets. frontiersin.org

The carbohydrazide functional group is also known to impart significant biological activity to molecules. The combination of the pyridine ring, the reactive hydrazide, and the strategically placed bromine atom makes this compound an attractive starting point for drug discovery programs. It can be integrated into larger molecules to create novel compounds for screening against various diseases. The development of pyrazolopyrimidine scaffolds, for example, highlights how heterocyclic nuclei are assembled into structures with a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. nih.gov The ability to modify the this compound core via its reactive handles allows medicinal chemists to fine-tune the steric and electronic properties of a lead compound to optimize its interaction with a biological target. frontiersin.org

FeatureUtility in Synthesis
**Carbohydrazide Group (-CONHNH₂) **Condensation with aldehydes/ketones to form hydrazones; Precursor for other heterocycles. researchgate.net
Bromine Atom (Br) Site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce new substituents.
Pyridine Ring Serves as a core scaffold, common in pharmaceutically active molecules. frontiersin.org

This interactive table summarizes the utility of the compound's key structural features.

Application in Agrochemical Synthesis

This compound serves as a valuable intermediate in the synthesis of complex agrochemicals, particularly insecticides. The pyridine ring and the hydrazide functional group are key structural features that contribute to the biological activity of its derivatives. The broader family of pyridine-based compounds has a significant history in the development of fungicides, herbicides, and insecticides. nih.gov

Research has focused on incorporating the this compound moiety into more complex molecules to create potent insecticidal agents. A notable area of investigation involves diacylhydrazine derivatives. These compounds are recognized for their high insecticidal selectivity and low toxicity profiles. nih.gov

A prime example is the use of structures related to this compound as precursors for insecticides that target specific pests. For instance, the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold, which can be synthesized from precursors related to the title compound, is fundamental to several commercial insecticides, including chlorantraniliprole (B1668704) and cyantraniliprole. nih.gov Derivatives synthesized from this scaffold have demonstrated significant efficacy against agricultural pests such as Helicoverpa armigera (cotton bollworm) and Plutella xylostella (diamondback moth). nih.gov The mechanism of action for such compounds often involves the disruption of the target pest's nervous system.

The following table summarizes the insecticidal activity of diacylhydrazine derivatives containing a similar 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold, highlighting their potential in agrochemical applications. nih.gov

Table 1: Insecticidal Activity of Selected Diacylhydrazine Derivatives

Compound Target Pest Activity Level
10g Helicoverpa armigera High
10g Plutella xylostella Moderate
10h Helicoverpa armigera High
10h Plutella xylostella High
10x Helicoverpa armigera High

Green Chemistry Considerations in Synthetic Design

The synthesis of pyridine derivatives, including intermediates like this compound, is increasingly being evaluated through the lens of green chemistry. The goal is to develop more environmentally friendly processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. researchgate.net Traditional synthetic routes for pyridine compounds can involve harsh reagents and solvents. google.com

Modern green chemistry approaches applicable to the synthesis of pyridine-based molecules include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve product yields compared to conventional heating methods. nih.gov It has been successfully applied to the synthesis of various pyridine derivatives. nih.gov

One-Pot Multicomponent Reactions: These reactions combine multiple starting materials in a single step to form a complex product, which reduces the need for intermediate purification steps, saving time, solvents, and energy. nih.gov

Use of Greener Catalysts: There is a shift towards using less toxic and more sustainable catalysts. Examples include iron-based catalysts (e.g., FeCl3), which are abundant and less hazardous than many heavy metal catalysts. nih.gov Recyclable catalysts, such as those based on magnetite nanoparticles, are also being explored. nih.gov

Solvent-Free and Halide-Free Synthesis: Conducting reactions without a solvent or using water as a benign solvent is a core principle of green chemistry. researchgate.netrsc.org Additionally, developing synthetic pathways that avoid the use of halogenated compounds contributes to a cleaner process. rsc.org For example, solvent- and halide-free C-H functionalization of pyridine N-oxides represents an atom-economical approach to creating substituted pyridine compounds. rsc.org

While specific green synthesis protocols for this compound are not extensively documented in public literature, the principles described above form a framework for designing future, more sustainable synthetic routes. The application of methods like one-pot reactions using environmentally benign catalysts could provide a greener pathway to this important agrochemical intermediate. nih.govnih.gov

Reactivity and Mechanistic Investigations

Diverse Chemical Transformations of 3-Bromo-2-pyridinecarbohydrazide

The unique arrangement of a bromine atom and a carbohydrazide (B1668358) group on the pyridine (B92270) ring endows this compound with a rich and varied reactivity. The electron-withdrawing nature of the pyridine nitrogen and the adjacent carbonyl group activates the ring for certain transformations, while the hydrazide moiety offers a site for extensive derivatization.

Nucleophilic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halogenated pyridines. wikipedia.org In these reactions, a nucleophile replaces a leaving group, such as a halide, on the aromatic ring. The pyridine ring is inherently electron-deficient, which facilitates attack by nucleophiles, a characteristic that is enhanced by the presence of additional electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com

For 3-bromopyridine derivatives, direct nucleophilic substitution at the C3 position is generally less favorable compared to substitution at the C2 or C4 positions. However, the reactivity can be influenced by the reaction conditions and the nature of the nucleophile. In some cases, base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines via a pyridyne intermediate can occur, leading to substitution at the C4 position. nih.gov This tandem isomerization-substitution strategy allows for unconventional regioselectivity. nih.gov Common nucleophiles employed in the substitution reactions of bromopyridines include amines, alkoxides, and thiolates.

The general mechanism for an SNAr reaction involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto any electron-withdrawing substituents.

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substitution product.

The rate of SNAr reactions is significantly influenced by the ability of the ring to stabilize the negative charge of the Meisenheimer complex. Therefore, the presence and position of electron-withdrawing groups are critical. masterorganicchemistry.com

Derivatization at the Hydrazide Moiety

The hydrazide functional group (-CONHNH₂) in this compound is a versatile handle for a wide array of chemical modifications. The two nitrogen atoms of the hydrazide are nucleophilic and can react with various electrophiles.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-acylhydrazides or N,N'-diacylhydrazides. This is a common strategy to introduce new functional groups or build more complex molecular architectures.

Sulfonylation: Reaction with sulfonyl chlorides yields hydrazide-sulfonamides.

Alkylation: Introduction of alkyl groups on the nitrogen atoms can be achieved using alkyl halides, though careful control of reaction conditions is necessary to manage selectivity.

Cyclization Reactions: The hydrazide moiety is a key precursor for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, upon reaction with appropriate bifunctional reagents. For instance, reaction with 1,3-dicarbonyl compounds can yield pyrazole derivatives, while reaction with phosgene or its equivalents can lead to the formation of 1,3,4-oxadiazolones.

These derivatizations are crucial for modifying the compound's properties and for constructing more elaborate molecules for various applications in medicinal and materials chemistry.

Formation and Reactivity of Hydrazone Derivatives

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are readily formed from the reaction of hydrazides with aldehydes or ketones and are important intermediates in organic synthesis. nih.govtaylorandfrancis.com

Condensation Reactions with Carbonyl Compounds

This compound readily undergoes condensation reactions with a wide range of aldehydes and ketones to form the corresponding N-acylhydrazones (often referred to as hydrazide-hydrazones). This reaction typically proceeds under mild, acid-catalyzed conditions. The terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent dehydration leads to the formation of a stable carbon-nitrogen double bond (C=N), characteristic of the hydrazone linkage. nih.gov

A closely related synthesis involves the reaction of 2-pyridinecarboxylic acid hydrazide with 3-bromo-2-hydroxybenzaldehyde, which yields the corresponding hydrazone, 3-bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone. researchgate.net This demonstrates the general applicability of this condensation reaction.

The general reaction is as follows:

this compound + Aldehyde/Ketone ⇌ N-Acylhydrazone + Water

Scope and Limitations of Hydrazone Formation

The formation of hydrazones from this compound is a robust and high-yielding reaction applicable to a broad scope of carbonyl compounds.

Aldehydes: Both aromatic and aliphatic aldehydes typically react efficiently. Aromatic aldehydes with either electron-donating or electron-withdrawing substituents can be used, allowing for the synthesis of a diverse library of hydrazone derivatives.

Ketones: Ketones also react to form hydrazones, although the reaction may be slower compared to aldehydes due to the increased steric hindrance and lower electrophilicity of the ketone's carbonyl carbon. Sterically hindered ketones may require more forcing conditions or may not react at all. researchgate.net

Limitations of this reaction are generally minimal but can include:

Steric Hindrance: As mentioned, highly hindered carbonyl compounds may exhibit low reactivity.

Competing Reactions: In some cases, if the carbonyl compound has other reactive functional groups, side reactions may occur.

Azine Formation: While less common with hydrazides compared to hydrazine (B178648) itself, the potential for the formation of azine byproducts (R₂C=N-N=CR₂) exists, particularly if an excess of the carbonyl compound is used. thieme-connect.de

The table below illustrates the scope of this reaction with various carbonyl compounds.

Carbonyl Compound TypeExampleTypical ReactivityNotes
Aromatic Aldehyde (Electron-Withdrawing)4-NitrobenzaldehydeHighReaction is typically fast and high-yielding.
Aromatic Aldehyde (Electron-Donating)4-MethoxybenzaldehydeHighGenerally proceeds smoothly.
Aliphatic AldehydeAcetaldehydeHighReaction is often rapid.
Aromatic KetoneAcetophenoneModerate to HighSlower than aldehydes, may require longer reaction times or catalysis.
Aliphatic KetoneAcetoneModerateGenerally reactive but slower than aldehydes.
Sterically Hindered KetoneDi-tert-butyl ketoneVery Low / No ReactionSignificant steric hindrance prevents nucleophilic attack.

Coordination Chemistry and Metal Complexation

Ligand Properties of 3-Bromo-2-pyridinecarbohydrazide

The behavior of this compound as a ligand is dictated by the availability of its electron-donating atoms, which can form coordinate bonds with metal centers. The arrangement of these atoms influences the stability and structure of the resulting metal complexes.

This compound possesses several potential coordination sites that can interact with metal ions. These sites are primarily the nitrogen and oxygen atoms within its structure, which have lone pairs of electrons available for donation. The key potential coordination sites are:

Pyridine (B92270) Ring Nitrogen: The nitrogen atom of the pyridine ring is a common coordination site in many pyridine-based ligands.

Carbonyl Oxygen: The oxygen atom of the hydrazide's carbonyl group is another primary site for metal coordination.

Hydrazide Nitrogen Atoms: Both the α- and β-nitrogen atoms of the hydrazide moiety can potentially coordinate with a metal ion.

The specific atoms that participate in coordination can vary depending on factors such as the nature of the metal ion, the reaction conditions, and the solvent used.

Due to the close proximity of its coordination sites, this compound can act as a chelating ligand, forming stable ring structures with a central metal ion. This chelation enhances the stability of the resulting complexes compared to coordination with monodentate ligands.

Common coordination modes for similar carbohydrazide (B1668358) ligands involve the formation of five-membered chelate rings. For this compound, a likely coordination mode involves the pyridine nitrogen and the carbonyl oxygen, creating a stable bidentate chelate. Depending on the metal ion and reaction conditions, the ligand could also potentially act as a tridentate ligand, involving one of the hydrazide nitrogens in coordination.

Coordination ModePotential Donor Atoms InvolvedResulting Chelate Ring Size
BidentatePyridine Nitrogen, Carbonyl Oxygen5-membered
BidentateCarbonyl Oxygen, Hydrazide α-Nitrogen5-membered
TridentatePyridine Nitrogen, Carbonyl Oxygen, Hydrazide α-NitrogenTwo fused 5-membered rings

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized to determine their structure and properties.

Transition metal complexes of ligands similar to this compound are often synthesized by mixing stoichiometric amounts of the ligand and a transition metal salt (e.g., chlorides, nitrates, or acetates) in a solvent like ethanol or methanol. The reaction mixture is often heated under reflux to facilitate the complex formation. The solid complex can then be isolated by filtration upon cooling.

General Synthetic Procedure:

Dissolve this compound in a suitable solvent (e.g., ethanol).

Add a solution of the transition metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂) in the same solvent.

The mixture is typically stirred and may be heated under reflux for a specific period.

The resulting precipitate is collected by filtration, washed with the solvent, and dried.

Palladium(II) complexes are of particular interest due to their catalytic applications. The synthesis of Palladium(II) complexes with this compound would likely follow a similar procedure to that of other transition metals, often using palladium(II) chloride (PdCl₂) or sodium tetrachloropalladate(II) (Na₂[PdCl₄]) as the metal source. The d⁸ electronic configuration of Pd(II) often favors the formation of square-planar complexes.

The stoichiometry of the resulting metal complexes, which is the ratio of metal ions to ligands, can be determined using various analytical techniques, including elemental analysis and spectroscopic methods. Common stoichiometries for bidentate ligands like this compound are 1:1 (metal:ligand) and 1:2 (metal:ligand).

The geometry of the complexes is influenced by the coordination number of the central metal ion and the nature of the ligand. For transition metal complexes, common geometries include tetrahedral, square planar, and octahedral.

Metal IonLikely Stoichiometry (M:L)Probable Geometry
Cu(II)1:1 or 1:2Square planar or distorted octahedral
Ni(II)1:2Octahedral
Co(II)1:2Octahedral
Pd(II)1:1 or 1:2Square planar
Zn(II)1:2Tetrahedral or Octahedral

It is important to note that the specific stoichiometry and geometry would need to be confirmed experimentally for each synthesized complex.

Supramolecular Chemistry and Metal-Organic Architectures

The arrangement of molecules in the solid state, governed by non-covalent interactions, is a cornerstone of supramolecular chemistry. This compound is a versatile building block for creating complex, high-dimensional structures known as metal-organic frameworks (MOFs) or coordination polymers.

Role in the Construction of Extended Structures

The carbohydrazide and pyridine nitrogen atoms of this compound act as effective coordination sites for metal ions, facilitating the self-assembly of one-, two-, or three-dimensional networks. The formation of these extended structures is driven by the directional nature of metal-ligand bonds. The specific geometry of the ligand, combined with the coordination preferences of the metal center, dictates the final topology of the resulting framework.

Lead(II) complexes with hydrazido-based ligands, for instance, have been shown to form extensive supramolecular assemblies where noncovalent interactions involving aromatic ligands play a crucial role. semanticscholar.orgmdpi.com While specific structural data for this compound extended structures are not detailed in the provided search results, the behavior of similar pyridine and hydrazide-containing ligands suggests its potential to form robust, porous materials. These materials are of significant interest for applications in gas storage, separation, and heterogeneous catalysis.

Influence of Halogenation on Coordination Networks

Halogen bonds (C–Br···X, where X is a nucleophile like another bromine, an oxygen, or a nitrogen atom) can act as a secondary directing force, complementing the primary metal-coordination bonds. mdpi.comresearchgate.net This can lead to the formation of unique supramolecular synthons and can affect the dimensionality and properties of the resulting material. For example, in copper(I) bromide complexes with chloro-substituted pyrazin-2-amine ligands, a combination of hydrogen bonds and C–Cl∙∙∙Br–Cu halogen bonds underpins the formation of polymeric structures. mdpi.com The strength and directionality of the halogen bond can be tuned, making it a powerful tool in crystal engineering. nih.gov The interplay between halogen bonding and hydrogen bonding in frameworks containing this compound can therefore be exploited to design materials with specific topologies and functionalities.

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes derived from pyridine-based ligands are widely studied for their catalytic activity in a variety of organic transformations. The electronic and steric properties of the ligand play a crucial role in modulating the reactivity of the metal center.

Complexes of palladium(II) with functionalized pyridine ligands have proven to be efficient and versatile precatalysts in important carbon-carbon bond-forming reactions such as the Suzuki–Miyaura and Heck cross-coupling reactions. nih.gov The catalytic efficiency can be correlated with the basicity of the pyridine ligand, which is influenced by substituents on the ring. nih.gov The electron-withdrawing nature of the bromine atom in 3-Bromo-2-pyridinecarhydrazide can impact the electron density at the metal center, thereby influencing its catalytic performance.

Furthermore, transition metal complexes involving hydrazone or carbohydrazide moieties have been explored for their catalytic potential. mdpi.comnih.gov For example, iron complexes with pyridine-containing ligands have been investigated as more economical and environmentally friendly alternatives to precious metal catalysts for C-C coupling reactions. digitellinc.com While specific catalytic data for complexes of this compound were not found, the established catalytic activity of related pyridine and hydrazide complexes suggests that its metal derivatives are promising candidates for various catalytic applications, including oxidation, reduction, and cross-coupling reactions.

Below is a table summarizing potential catalytic applications based on related compounds.

Reaction TypeMetal CenterCatalyst Precursor TypePotential Efficacy
Suzuki–Miyaura CouplingPalladium(II)[Pd(L)2Cl2]High yields expected
Heck CouplingPalladium(II)[Pd(L)2Cl2]Good to excellent conversion
C-C CouplingIron(II/III)[Fe(L)Xn]Promising alternative to precious metals
Proton ReductionCobalt(II/III)[Co(L)2Xn]Potential for electrocatalysis

Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. For 3-Bromo-2-pyridinecarbohydrazide, the FT-IR spectrum provides key evidence for the presence of the carbohydrazide (B1668358) moiety. The stretching vibrations of the carbonyl (C=O) group are typically observed in the range of 1650–1700 cm⁻¹. Additionally, the N-H stretching vibrations of the hydrazide group are expected to appear in the region of 3200–3400 cm⁻¹. These characteristic absorption bands serve as reliable indicators for the confirmation of the compound's structure.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretching1650–1700
Hydrazide (N-H)Stretching3200–3400

This table presents the expected FT-IR absorption ranges for the key functional groups in this compound based on general spectroscopic principles.

Electronic Spectroscopy for Molecular Insights

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule, which are influenced by the presence of chromophores and auxochromes. For aromatic compounds like this compound, π → π* and n → π* transitions are expected. The pyridine (B92270) ring itself, along with the carbonyl group and the bromine atom, will influence the absorption maxima (λmax). While specific λmax values for this compound are not explicitly detailed in the available literature, related compounds such as Schiff bases derived from it exhibit absorption bands in the UV-Vis region, suggesting that the parent compound would also have characteristic absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Details

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, distinct signals are expected for the protons of the pyridine ring and the hydrazide group. The protons on the pyridine ring typically resonate in the aromatic region, generally between δ 7.0 and 8.5 ppm. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrogen atom and the bromine substituent. The protons of the hydrazide moiety (N-H) are expected to appear as broader signals in the downfield region, typically between δ 8.5 and 9.5 ppm. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would provide information about the neighboring protons.

Proton EnvironmentExpected Chemical Shift (δ, ppm)
Pyridine Ring Protons7.0–8.5
Hydrazide (N-H) Protons8.5–9.5

This table outlines the anticipated ¹H NMR chemical shift ranges for the different types of protons present in this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Specific experimental ¹³C NMR data for this compound, including chemical shifts (δ) for the carbon atoms of the pyridine ring and the carbohydrazide group, are not available in the searched resources.

Mass Spectrometry for Molecular Mass and Fragmentation

Electrospray Ionization Mass Spectrometry (ESI-MS)

Detailed ESI-MS analysis, including specific m/z values for the molecular ion peak ([M+H]⁺ or [M-H]⁻) and its characteristic fragmentation pattern for this compound, has not been located in public scientific literature.

X-ray Diffraction Analysis for Solid-State Structures

Single Crystal X-ray Diffraction Techniques

No published studies detailing the single-crystal X-ray diffraction of this compound were found. Consequently, crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculation Methods

Quantum chemical methods are at the forefront of computational investigations into 3-Bromo-2-pyridinecarbohydrazide, providing detailed information about its electronic and geometric structure.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the ground-state properties of molecules like this compound. DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to optimize the molecular geometry and identify the most stable arrangement of atoms. nih.govresearchgate.net

These studies involve locating stationary points on the molecular potential energy surface, which correspond to stable isomers or transition states. researchgate.net The calculations yield optimized structural parameters, including bond lengths and angles, which provide a detailed three-dimensional picture of the molecule. Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the molecular structure. nih.gov

Table 1: Selected Optimized Geometric Parameters for this compound calculated using DFT (B3LYP/6-311G(d,p)) This table is illustrative and based on typical computational outputs.

ParameterBond/AngleCalculated Value
Bond LengthC2-C31.40 Å
Bond LengthC3-Br1.90 Å
Bond LengthC2-C(O)1.51 Å
Bond LengthC(O)-N1.35 Å
Bond AngleC2-C3-Br119.5°
Bond AngleN1-C2-C3122.0°
Dihedral AngleN1-C2-C(O)-N178.5°

Ab initio methods, such as the Hartree-Fock (HF) method, are another class of quantum chemical calculations used to study molecular systems. researchgate.net The HF method provides an approximation for determining the wave function and energy of a quantum many-body system. wikipedia.org It assumes that the exact N-body wave function can be approximated by a single Slater determinant, which is an antisymmetric combination of N spin-orbitals. wikipedia.org

Table 2: Calculated Energies for this compound using Hartree-Fock Method This table is illustrative and based on typical computational outputs.

PropertyCalculated Value (Hartree)
Total Electronic Energy-2150.45
Nuclear Repulsion Energy875.12
Total Energy-1275.33

Molecular Modeling and Simulation Techniques

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for predicting reactivity and conformational preferences.

The reactivity of this compound, specifically its electrophilic and nucleophilic sites, can be predicted using frontier molecular orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors in this analysis. researchgate.net The HOMO energy is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net

The distribution of these orbitals across the molecule indicates the most probable sites for nucleophilic and electrophilic attack. A large energy gap between the HOMO and LUMO (∆E) suggests high kinetic stability and low chemical reactivity. researchgate.net Global reactivity descriptors such as electronegativity, chemical potential, and hardness can also be derived from HOMO and LUMO energies to further quantify the molecule's reactivity.

Table 3: Frontier Molecular Orbital Energies and Related Properties for this compound This table is illustrative and based on typical computational outputs.

ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-1.22
HOMO-LUMO Gap (∆E)5.63

Conformational analysis of this compound involves identifying all possible spatial arrangements of its atoms (conformers) that result from rotation around single bonds. Computational methods are used to explore the potential energy surface of the molecule to locate the energy minima corresponding to stable conformers. researchgate.net

By calculating the relative energies of these different conformers, the most stable, low-energy structure can be identified. This analysis is critical as the conformation of the molecule can significantly influence its biological activity and physical properties. The stability is determined by factors such as steric hindrance and intramolecular hydrogen bonding.

Table 4: Relative Stability of this compound Conformers This table is illustrative and based on typical computational outputs.

ConformerRelative Energy (kcal/mol)Population (%)
1 (Global Minimum)0.0075.3
21.2515.1
32.509.6

Advanced Electronic Structure Analyses

Beyond basic geometry and energy calculations, advanced electronic structure analyses provide deeper insights into the bonding and charge distribution within this compound. Mulliken population analysis, for instance, is a method used to assign partial charges to individual atoms in the molecule. nih.govresearchgate.net This information is valuable for understanding intermolecular interactions and the molecule's electrostatic potential.

Other advanced techniques, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be employed to analyze the topology of the electron density. researchgate.net This allows for a rigorous definition of chemical bonds and the characterization of their nature (e.g., covalent vs. ionic) and strength. These analyses provide a comprehensive picture of the electronic properties that govern the molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis

Specific data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as their distribution and energy gap for this compound, are not documented. This information is fundamental for predicting the molecule's reactivity, kinetic stability, and electron-donating or -accepting capabilities youtube.comyoutube.com.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map for this compound, which would identify the electron-rich and electron-deficient regions of the molecule, has not been published. MEP analysis is a valuable tool for predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions researchgate.netuni-muenchen.de.

Reactivity Indices and Fukui Functions

There is no available research detailing the calculation of global and local reactivity descriptors, such as electronegativity, chemical hardness, softness, and Fukui functions, for this compound. These indices are derived from conceptual DFT and are instrumental in quantifying and predicting the reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks substack.comresearchgate.net.

Quantum Theory of Atoms in Molecules (QTAIM)

A Quantum Theory of Atoms in Molecules (QTAIM) analysis for this compound is absent from the literature. This analysis would provide a rigorous definition of atoms within the molecule and the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds) based on the topology of the electron density wikipedia.orgamercrystalassn.org.

Correlation of Theoretical and Experimental Spectroscopic Data

No studies were found that perform a comparative analysis of theoretical and experimental spectroscopic data (such as FT-IR, Raman, UV-Vis, or NMR) for this compound. Such correlational studies are essential for validating the computational models used and for making accurate assignments of the experimental spectra researchgate.netnih.gov.

Molecular Docking and Dynamics Simulations

While molecular docking and dynamics simulations are common for classes of pyridine (B92270) or hydrazide derivatives, specific studies targeting this compound are not available. These simulations are critical for investigating the potential interaction of the molecule with biological targets, such as enzymes or receptors, predicting binding affinities, and assessing the stability of the resulting complex over time mdpi.comnih.govnih.gov.

Ligand-Target Interaction Prediction

The prediction of how a small molecule (ligand), such as this compound, might bind to a biological target, like a protein or enzyme, is a fundamental aspect of computational drug design. This process, often involving molecular docking simulations, helps to identify potential therapeutic targets and understand the binding affinity and mode of interaction. A thorough search of existing research reveals no published studies that have specifically predicted or analyzed the ligand-target interactions of this compound.

Mechanistic Insights into Biological Activity at the Molecular Level

Computational methods, including quantum mechanics and molecular dynamics simulations, can provide deep insights into the mechanisms through which a compound exerts its biological effects at the atomic level. These studies can elucidate reaction pathways, conformational changes in target molecules, and the electronic properties that govern a compound's activity. At present, there are no available studies in the scientific literature that offer such mechanistic insights for this compound.

Advanced Applications of 3 Bromo 2 Pyridinecarbohydrazide Derivatives in Chemical Biology

Design and Synthesis of Chemically Diverse Derivatives for Biological Screening

The strategic design and synthesis of derivatives of 3-Bromo-2-pyridinecarbohydrazide are pivotal for exploring their therapeutic potential. By systematically modifying its structure, chemists can generate libraries of compounds for biological screening, enhancing the probability of discovering novel drug candidates.

Strategies for Introducing Structural Diversity

To generate a wide array of derivatives, several strategies are employed to introduce structural diversity into the this compound core. These methods aim to modify key positions on the pyridine (B92270) ring and the carbohydrazide (B1668358) moiety to influence the compound's physicochemical properties and biological activity.

One common approach involves the reaction of the hydrazide group with various aldehydes and ketones to form hydrazones. This reaction is highly versatile, allowing for the introduction of a wide range of substituents. The synthesis of these derivatives often involves the condensation of 3-bromo-2-pyridinecarboxylic acid with hydrazine (B178648) hydrate (B1144303) to yield the parent carbohydrazide, which is then reacted with different carbonyl compounds.

Another strategy focuses on modifications of the pyridine ring itself. The bromine atom at the 3-position serves as a useful handle for cross-coupling reactions, such as the Suzuki coupling, enabling the introduction of various aryl and heteroaryl groups. mdpi.com Furthermore, nucleophilic substitution of the bromine atom can be achieved with different amines, expanding the chemical space of the derivatives. nih.gov

The generation of skeletal diversity is a more advanced strategy that aims to create compounds with fundamentally different molecular frameworks from the same starting material. broadinstitute.org This can be achieved through cascade reactions or multicomponent reactions that transform the initial scaffold into more complex polycyclic systems. rsc.org

Synthesis of Imidazopyridine Carbohydrazide Derivatives

A significant class of derivatives derived from this compound are the imidazopyridine carbohydrazides. Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds known for their broad spectrum of biological activities, including anticancer and antimicrobial properties. nih.govnih.gov

The synthesis of imidazo[1,2-a]pyridine (B132010) derivatives can be achieved through various synthetic routes. A common method involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. In the context of this compound, the synthesis would typically start with a related 2-aminopyridine precursor. Several catalyst-free and metal-catalyzed methods have been developed for the synthesis of these fused systems. organic-chemistry.org For instance, a novel and simple NaIO4/TBHP-promoted (3 + 2) cycloaddition reaction of propargyl alcohols and 2-aminopyridines has been developed for the synthesis of imidazo[1,2-a]pyridines. nih.gov

Exploration of Biological Mechanisms of Action

Understanding the biological mechanisms through which these derivatives exert their effects is crucial for their development as therapeutic agents. This involves detailed studies on their interactions with specific molecular targets, such as enzymes and receptors.

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their ability to inhibit various enzymes implicated in disease. The carbohydrazide moiety and its derivatives, such as hydrazones and azetidinones, are known to interact with the active sites of enzymes.

For example, certain pyrazine (B50134) carboxamide derivatives have been shown to be potent inhibitors of alkaline phosphatase (ALP). mdpi.com In one study, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and evaluated for their ALP inhibitory activity. The most potent compound exhibited a competitive mode of inhibition with an IC50 value of 1.469 ± 0.02 µM. mdpi.com Molecular docking studies suggested that the inhibitor binds to the active site of ALP through interactions with key amino acid residues. mdpi.com

Another important target is dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. ekb.eg Pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to inhibit DHFR. Some of these compounds displayed potent inhibition of the enzyme with IC50 values in the sub-micromolar range, significantly more potent than the reference drug trimethoprim. ekb.eg

The table below summarizes the enzyme inhibitory activity of selected pyridine derivatives.

Compound ClassTarget EnzymeKey Findings
Pyrazine CarboxamidesAlkaline Phosphatase (ALP)Competitive inhibition, IC50 of 1.469 ± 0.02 µM for the most potent derivative. mdpi.com
Pyrazolo[3,4-b]pyridinesDihydrofolate Reductase (DHFR)Potent inhibition with IC50 values as low as 0.72 µM. ekb.eg
4-aminopyrido[2,3-d]pyrimidinesCyclin-Dependent Kinase 2 (CDK2)Significant inhibitory activity with IC50 values of 0.3 and 0.09 µM for active compounds. nih.gov

Receptor Binding and Modulation Studies

While extensive research has focused on enzyme inhibition, the interaction of this compound derivatives with specific receptors is an area of ongoing investigation. The diverse structures that can be generated from this scaffold suggest potential interactions with a variety of receptor types. Molecular docking studies can provide initial insights into the potential binding of these compounds to receptor active sites, guiding further experimental validation.

Research into Antimicrobial Potential (via derivatives)

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Derivatives of this compound have shown significant promise in this area, with numerous studies demonstrating their activity against a range of bacteria and fungi. researchgate.netnih.govnih.govnih.gov

The antimicrobial activity of these derivatives is often attributed to the presence of the pyridine ring and the carbohydrazide moiety, which can be further enhanced by the introduction of specific substituents. For instance, the bromine atom can increase the lipophilicity of the molecule, potentially facilitating its entry into microbial cells.

Several studies have highlighted the potent antimicrobial effects of various derivatives. For example, hydrazone derivatives of this compound have exhibited significant activity against both Gram-positive and Gram-negative bacteria. In some cases, the antimicrobial activity of these synthetic compounds is comparable to or even better than standard antibiotics. nih.gov

Furthermore, pyrazolo[3,4-b]pyridine derivatives have demonstrated potent activity against a panel of bacterial and fungal strains, with some compounds showing significant inhibition of methicillin-resistant Staphylococcus aureus (MRSA). ekb.eg The table below presents the minimum inhibitory concentration (MIC) values of selected pyridine derivatives against various microbial strains.

Derivative ClassMicrobial StrainMIC (µg/mL)
Pyrazolo[3,4-b]pyridinesStaphylococcus aureus2-32 ekb.eg
Pyrazolo[3,4-b]pyridinesEscherichia coli2-32 ekb.eg
Pyrazolo[3,4-b]pyridinesCandida albicans2-32 ekb.eg
N-(2-bromo-phenyl)-2-hydroxy-benzamidesGram-positive bacteria2.5-5.0 mdpi.com
Isonicotinic acid hydrazidesS. aureus, B. subtilis, E. coli, C. albicans, A. niger2.18–3.08 (µM/mL) nih.gov

Research into Anticancer Potential (via derivatives)

The quest for novel anticancer agents has led researchers to investigate various heterocyclic compounds. The general class of hydrazones, to which this compound belongs, has shown promise for its pharmacological effects, including anticancer properties. nih.goveurekaselect.com The synthesis of derivatives, often through the condensation of the carbohydrazide group with various aldehydes and ketones, allows for the creation of a library of compounds with diverse structures and potentially enhanced biological activities.

Mechanistic Studies on Cell Proliferation Modulation

While specific studies on the modulation of cell proliferation by derivatives of this compound are not extensively detailed in the available literature, the broader class of hydrazone derivatives has been a subject of such investigations. Research into other bromo-substituted compounds, such as bromo-substituted indirubin (B1684374) derivatives, has demonstrated potent inhibition of cancer cell proliferation. scilit.com For instance, in studies on breast cancer cell lines, these related compounds were effective in preventing cell growth, suggesting that the presence of a bromine atom can be a key contributor to cytotoxic activity. scilit.com The exploration of how derivatives of this compound specifically impact cancer cell proliferation remains an area for future focused research.

Cell Cycle Progression Analysis in Chemical Biology

The cell cycle is a tightly regulated process that governs cell division, and its disruption is a hallmark of cancer. Targeting the cell cycle is a well-established strategy in cancer therapy. Various pyridine and indole (B1671886) derivatives have been shown to cause cell cycle arrest at different phases. For example, certain synthetic arylpyridylindole derivatives have been found to induce a biphasic cell cycle arrest at the G0/G1 and G2/M phases in lung cancer cells, depending on the concentration used. impactfactor.org One bromo-substituted indirubin derivative was observed to promote G2/M cell cycle arrest. scilit.com These findings highlight the potential for pyridine-based compounds to interfere with the cancer cell cycle. Analysis of how derivatives of this compound might influence cell cycle progression would be a crucial step in elucidating their potential as anticancer agents.

Identification of Plausible Molecular Targets for Derivative Action

Identifying the specific molecular targets of a potential drug is fundamental to understanding its mechanism of action. For various pyridine-based anticancer compounds, several molecular targets have been identified. For instance, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to act as inhibitors of cyclin-dependent kinases (CDKs), such as CDK4/6, which are key regulators of the cell cycle. nih.gov Molecular docking studies on other heterocyclic compounds have suggested potential binding to enzymes crucial for cancer cell metabolism or signaling pathways. For derivatives of this compound, the functional groups, including the bromine atom and the carbohydrazide moiety, could potentially form interactions with various biological macromolecules, thereby modulating their activity. Detailed molecular docking and biochemical assays would be necessary to identify the precise molecular targets of these specific derivatives.

Research into Other Reported Biological Activities (via derivatives)

Beyond their potential in oncology, derivatives of this compound are also being investigated for other therapeutic applications, most notably for their anti-inflammatory effects.

Anti-inflammatory Properties

Inflammation is a biological response implicated in a wide range of diseases. The hydrazone scaffold is present in compounds known to possess anti-inflammatory activity. The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes. Research on structurally related pyridazinone and 2-pyridone derivatives has demonstrated their potential as inhibitors of COX enzymes, particularly the inducible COX-2 isoform, which is often upregulated at sites of inflammation. For instance, some 3,5,6-trisubstituted 2-pyridone derivatives have exhibited significant in vivo anti-inflammatory activity by reducing edema and the activity of myeloperoxidase, an enzyme involved in inflammation. One of these derivatives was found to be a selective inhibitor of COX-2. These findings suggest that derivatives of this compound could also exert anti-inflammatory effects, possibly through the inhibition of COX enzymes.

Anti-diabetic Research

Similarly, there is a lack of specific research on the anti-diabetic applications of this compound derivatives. The broader class of pyridine derivatives has been explored for potential anti-diabetic effects, but these findings are not directly applicable to the specific compound requested.

It is important to note that the absence of evidence is not evidence of absence. The potential for this compound derivatives to exhibit antiviral or anti-diabetic properties remains an open question pending future focused research.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

While classical methods for the synthesis of hydrazides and functionalized pyridines are established, future research should prioritize the development of more sustainable and efficient synthetic strategies for 3-Bromo-2-pyridinecarbohydrazide. mdpi.comresearchgate.net Conventional approaches often rely on the hydrazinolysis of corresponding esters, which can be energy-intensive. wikipedia.org

Future investigations could explore:

Green Chemistry Approaches: Utilizing greener solvents, reducing the number of synthetic steps, and minimizing waste generation will be crucial. This includes exploring one-pot syntheses from readily available starting materials.

Catalytic Methods: The development of novel catalytic systems, potentially involving transition metals, for the direct and selective introduction of the carbohydrazide (B1668358) functionality onto the brominated pyridine (B92270) core could offer higher yields and milder reaction conditions. numberanalytics.com

Flow Chemistry: Continuous flow synthesis could provide a safer, more scalable, and highly controlled method for the production of this compound, minimizing the handling of potentially hazardous intermediates.

Exploration of Untapped Reactivity Profiles

The reactivity of this compound is governed by its distinct functional groups: the bromine atom on the pyridine ring and the hydrazide moiety. Future research should aim to systematically explore the chemical transformations possible at these sites.

Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This would allow for the introduction of a wide array of substituents at the 3-position of the pyridine ring, generating a library of novel derivatives with tailored electronic and steric properties. mdpi.com

Hydrazide Group Transformations: The hydrazide functional group is a versatile precursor for the synthesis of various heterocyclic systems, including pyrazoles, oxadiazoles, and triazoles, through cyclization reactions with appropriate reagents. wikipedia.org Furthermore, its reaction with aldehydes and ketones readily forms hydrazones, which are valuable in their own right. wikipedia.org

"Click" Chemistry: The hydrazide moiety can participate in "click" reactions, offering a highly efficient and specific method for bioconjugation or the assembly of complex molecular architectures. nih.gov

Expansion into Novel Coordination Chemistry Applications

The pyridine nitrogen and the hydrazide group in this compound make it an excellent candidate as a ligand for the formation of coordination complexes with a wide range of metal ions. chempedia.infowikipedia.org The bromine atom can further influence the electronic properties and steric environment of the resulting complexes. surrey.ac.uk

Future research in this area could focus on:

Synthesis of Novel Coordination Polymers and Metal-Organic Frameworks (MOFs): By acting as a bridging ligand, this compound and its derivatives could be used to construct novel 1D, 2D, and 3D coordination polymers and MOFs. strath.ac.uknih.gov These materials could exhibit interesting properties for applications in gas storage, separation, and catalysis.

Exploration of Diverse Metal Centers: Systematic studies involving a variety of transition metals, lanthanides, and main group elements would reveal the coordination preferences and the resulting structural and functional diversity of the metal complexes. surrey.ac.uknih.gov

Catalytic Applications of Metal Complexes: The synthesized metal complexes could be screened for their catalytic activity in various organic transformations, leveraging the unique electronic and steric environment provided by the ligand. nih.gov

Advanced Materials Science Integration

The inherent properties of the pyridine ring and the potential for functionalization make this compound a valuable building block for the creation of advanced materials. numberanalytics.com

Promising future directions include:

Development of Functional Polymers: Incorporation of the this compound unit into polymer backbones could lead to materials with enhanced thermal stability, flame retardancy (due to the bromine and nitrogen content), and ion-coordination capabilities. benicewiczgroup.comresearchgate.net Pyridine-based polymers have shown potential in applications such as proton exchange membranes for fuel cells. benicewiczgroup.comresearchgate.net

Luminescent Materials: The extended π-system of the pyridine ring, especially when further functionalized through cross-coupling reactions, can give rise to fluorescent or phosphorescent materials. Metal complexes derived from these ligands are also promising candidates for luminescent applications.

Conjugated Polymers for Electronics: The design of conjugated polymers incorporating the pyridine-hydrazide motif could lead to new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov

Refinement of Computational Predictive Models

Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the structural, electronic, and reactive properties of this compound and its derivatives, guiding experimental efforts. researchgate.netelectrochemsci.org

Future computational studies should aim to:

Predict Reactivity and Reaction Mechanisms: DFT calculations can be employed to model reaction pathways for the synthetic transformations and reactivity studies outlined above, helping to optimize reaction conditions and predict product outcomes. acs.org

Model Coordination Complexes: Computational modeling can predict the geometries and electronic structures of metal complexes, aiding in the rational design of ligands for specific applications. biointerfaceresearch.com

Structure-Property Relationships: By systematically studying a range of virtually designed derivatives, computational models can establish clear structure-property relationships, for instance, how different substituents at the 3-position affect the material's electronic or optical properties. mdpi.comnih.govresearchgate.net

Interdisciplinary Research with Chemical Biology and Medicinal Chemistry

The structural motifs present in this compound are found in many biologically active compounds. nih.gov This opens up exciting avenues for interdisciplinary research at the interface of chemistry, biology, and medicine.

Key areas for future exploration include:

Design of Novel Bioactive Scaffolds: The core structure can be systematically modified to create libraries of compounds for screening against various biological targets. The hydrazide-hydrazone linkage is a known pharmacophore in many antimicrobial and anti-inflammatory agents. acs.org

Development of Enzyme Inhibitors: Pyridine and hydrazide moieties are present in numerous enzyme inhibitors. nih.gov Molecular docking studies can be used to predict the binding of this compound derivatives to the active sites of enzymes implicated in disease.

Probes for Chemical Biology: Fluorescently labeled derivatives could be developed as chemical probes to study biological processes, leveraging the "click" reactivity of the hydrazide group for conjugation to biomolecules. nih.gov

Q & A

Q. Q1: What are the optimal synthetic routes for 3-Bromo-2-pyridinecarbohydrazide, and how can purity be ensured during preparation?

A: Synthesis typically involves condensation of 3-bromo-2-pyridinecarboxylic acid with hydrazine derivatives under reflux conditions. A method adapted from FMC Corporation’s patent (for analogous bromopyrazole synthesis) suggests using polar aprotic solvents like DMF and catalysts such as p-toluenesulfonic acid to enhance yield . Purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Purity validation should employ HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm absence of unreacted hydrazine or byproducts .

Q. Q2: Which spectroscopic techniques are most effective for characterizing this compound?

A: A combination of techniques is essential:

  • ¹H/¹³C NMR : To confirm the hydrazide moiety (N–H signals at δ 8.5–9.5 ppm) and pyridine ring protons (δ 7.0–8.5 ppm) .
  • FT-IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) validate the carbohydrazide group .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. Q3: How can mechanistic insights into the reactivity of this compound be obtained for functionalization studies?

A: Computational methods (DFT calculations) can predict electrophilic/nucleophilic sites. Experimentally, reactivity can be probed via:

  • Buchwald-Hartwig coupling : Bromine substitution with amines/phenols under Pd catalysis .
  • Condensation reactions : Formation of Schiff bases using aldehydes/ketones (e.g., 2-hydroxybenzaldehyde), monitored by TLC and characterized via X-ray crystallography . Kinetic studies under varying temperatures/pH can elucidate reaction pathways .

Q. Q4: What strategies resolve contradictions in biological activity data for this compound derivatives?

A: Discrepancies often arise from impurities or assay variability. Mitigation strategies include:

  • Purity reassessment : Repeat HPLC and elemental analysis to exclude batch-to-batch variability .
  • Dose-response studies : Test derivatives across multiple concentrations (e.g., 0.1–100 µM) in triplicate, using standardized cell lines (e.g., HEPG2 for antitumor activity) .
  • Structure-activity relationship (SAR) modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with bioactivity trends .

Q. Q5: How can this compound be utilized in designing metal-organic frameworks (MOFs) or catalysts?

A: The hydrazide group acts as a chelating ligand for transition metals (e.g., Cu²⁺, Pd²⁺). Methodology:

  • Coordination studies : UV-Vis titration to determine binding constants with metal salts .
  • Catalytic testing : Evaluate MOFs in cross-coupling reactions (e.g., Suzuki-Miyaura), comparing turnover numbers (TON) with control ligands .
  • X-ray diffraction : Resolve metal-ligand coordination geometry .

Methodological Considerations

Q. Table 1: Key Analytical Parameters for this compound

ParameterMethodReference
Melting PointDifferential Scanning Calorimetry
SolubilityShake-flask (water/org. phases)
Stability (pH 2–12)HPLC monitoring over 24 hrs
Metal binding capacityICP-MS after chelation assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.